molecular formula C29H27ClN2O2S B11662962 (2E,5Z)-5-({4-[(2-Chlorophenyl)methoxy]phenyl}methylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one

(2E,5Z)-5-({4-[(2-Chlorophenyl)methoxy]phenyl}methylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one

Cat. No.: B11662962
M. Wt: 503.1 g/mol
InChI Key: ADKQYOWDFFOQPO-OETLLKSNSA-N
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Description

(2E,5Z)-5-({4-[(2-Chlorophenyl)methoxy]phenyl}methylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one is a complex organic compound that has garnered interest due to its unique structural properties and potential applications in various fields of science and industry. This compound features a thiazolidinone core, which is known for its biological activity, and is further modified with chlorophenyl and phenylimino groups, enhancing its chemical reactivity and potential utility.

Properties

Molecular Formula

C29H27ClN2O2S

Molecular Weight

503.1 g/mol

IUPAC Name

(5Z)-5-[[4-[(2-chlorophenyl)methoxy]phenyl]methylidene]-3-cyclohexyl-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C29H27ClN2O2S/c30-26-14-8-7-9-22(26)20-34-25-17-15-21(16-18-25)19-27-28(33)32(24-12-5-2-6-13-24)29(35-27)31-23-10-3-1-4-11-23/h1,3-4,7-11,14-19,24H,2,5-6,12-13,20H2/b27-19-,31-29?

InChI Key

ADKQYOWDFFOQPO-OETLLKSNSA-N

Isomeric SMILES

C1CCC(CC1)N2C(=O)/C(=C/C3=CC=C(C=C3)OCC4=CC=CC=C4Cl)/SC2=NC5=CC=CC=C5

Canonical SMILES

C1CCC(CC1)N2C(=O)C(=CC3=CC=C(C=C3)OCC4=CC=CC=C4Cl)SC2=NC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5Z)-5-({4-[(2-Chlorophenyl)methoxy]phenyl}methylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one typically involves multi-step organic reactions The process begins with the preparation of the thiazolidinone core, which can be synthesized through the cyclization of appropriate thiourea derivatives with α-haloketones under basic conditions

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2E,5Z)-5-({4-[(2-Chlorophenyl)methoxy]phenyl}methylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which can reduce the imine group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like H2O2 and KMnO4, reducing agents like LiAlH4 and NaBH4, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and in solvents like DMF, DMSO, or acetonitrile.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2E,5Z)-5-({4-[(2-Chlorophenyl)methoxy]phenyl}methylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studies in enzyme inhibition and receptor binding.

    Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2E,5Z)-5-({4-[(2-Chlorophenyl)methoxy]phenyl}methylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. The pathways involved often include signal transduction mechanisms and metabolic processes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dichlorobenzophenone: An organic compound with similar chlorophenyl groups but different core structure.

    tert-Butyl carbamate: Another compound with a different functional group but used in similar synthetic applications.

Uniqueness

What sets (2E,5Z)-5-({4-[(2-Chlorophenyl)methoxy]phenyl}methylidene)-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one apart is its unique combination of a thiazolidinone core with chlorophenyl and phenylimino groups, providing a distinct set of chemical properties and reactivity patterns that are not found in the similar compounds listed above.

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